4-chloro-2-nitro-N-(pyridin-2-yl)benzamide
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Overview
Description
4-chloro-2-nitro-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4th position, a nitro group at the 2nd position, and a pyridin-2-yl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 4-chloro-2-amino-N-(pyridin-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
4-chloro-2-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitro-N-(pyridin-4-yl)benzamide: Similar structure but with the pyridine ring attached at the 4th position.
2-chloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Contains a cyclopropane carboxamide group instead of the nitro group.
Uniqueness
4-chloro-2-nitro-N-(pyridin-2-yl)benzamide is unique due to the specific positioning of the chloro, nitro, and pyridin-2-yl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H8ClN3O3 |
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Molecular Weight |
277.66 g/mol |
IUPAC Name |
4-chloro-2-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-8-4-5-9(10(7-8)16(18)19)12(17)15-11-3-1-2-6-14-11/h1-7H,(H,14,15,17) |
InChI Key |
XYOUIJLXRVSGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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